molecular formula C11H22O5 B1682888 Thp-peg4 CAS No. 60221-37-6

Thp-peg4

Cat. No. B1682888
CAS RN: 60221-37-6
M. Wt: 234.29 g/mol
InChI Key: KUBUREHZQPDYHT-UHFFFAOYSA-N
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Description

THP-PEG4 is a polyethylene glycol (PEG) linker . It has a chemical formula of C11H22O5 and a molecular weight of 234.29 . It is often used in the synthesis of PROTAC linkers .


Synthesis Analysis

The synthesis of THP-PEG4 involves the encapsulation of THP-1 cells in a PEG hydrogel via thiol-ene photocrosslinking . This process can use either a non-degradable or proteolytically degradable peptide crosslinker .


Molecular Structure Analysis

The molecular structure of THP-PEG4 is represented by the chemical formula C11H22O5 . The InChI representation is InChI=1S/C11H22O5/c12-4-6-13-7-8-14-9-10-16-11-3-1-2-5-15-11/h11-12H,1-10H2 . The Canonical SMILES representation is C1CCOC(C1)OCCOCCOCCO .


Chemical Reactions Analysis

The reactions involving THP-PEG4 have been monitored using 1H-NMR spectroscopy . The reactions proceed in a step-wise manner, first producing monothiols .


Physical And Chemical Properties Analysis

THP-PEG4 has a molecular weight of 234.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 9 . The exact mass is 234.14672380 g/mol .

Scientific Research Applications

Safety and Hazards

THP-PEG4 can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this substance .

Future Directions

THP-PEG4 has been used in research involving the differentiation, maturation, and collection of THP-1-derived dendritic cells based on a PEG hydrogel culture platform . The evidence collected indicated that the proteolytically degradable PEG hydrogel matrix promoted DC differentiation and maturation . This suggests that PEG hydrogel-based DC culture might be a useful tool for potential DC-based immunotherapies .

Mechanism of Action

Target of Action

THP-PEG4 is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules designed to target proteins for degradation . They contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of THP-PEG4 involves its role as a linker in PROTACs . The PROTAC molecule binds to the target protein and the E3 ubiquitin ligase simultaneously, forming a ternary complex . This interaction prompts the ubiquitin-proteasome system to degrade the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of THP-PEG4 is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By using THP-PEG4 as a linker in PROTACs, specific proteins can be targeted for degradation, potentially altering various biochemical pathways depending on the target protein .

Pharmacokinetics

The use of peg linkers like thp-peg4 in drug delivery systems is known to improve the water solubility of compounds, which could potentially enhance their bioavailability .

Result of Action

The primary result of THP-PEG4’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the specific protein being targeted. For instance, if the target protein is a key player in a disease state, its degradation could potentially ameliorate the disease symptoms .

Action Environment

The action of THP-PEG4, as part of a PROTAC, occurs intracellularly . Environmental factors such as pH could potentially influence the stability and efficacy of PROTACs . Additionally, the hydrophilic PEG chain of THP-PEG4 can increase the water solubility of the compound in aqueous environments , which might influence its action and stability.

properties

IUPAC Name

2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O5/c12-4-6-13-7-8-14-9-10-16-11-3-1-2-5-15-11/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBUREHZQPDYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547040
Record name 2-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thp-peg4

CAS RN

60221-37-6
Record name 2-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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